molecular formula C15H13NO B12547635 Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- CAS No. 160059-08-5

Benzonitrile, 4-(1-hydroxy-2-phenylethyl)-

Cat. No.: B12547635
CAS No.: 160059-08-5
M. Wt: 223.27 g/mol
InChI Key: NIUNUDOEGPQQJL-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile, featuring a hydroxy group and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- typically involves the reaction of benzonitrile with appropriate reagents to introduce the hydroxy and phenylethyl groups. One common method is the Friedel-Crafts alkylation of benzonitrile with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(1-oxo-2-phenylethyl)benzonitrile.

    Reduction: Formation of 4-(1-hydroxy-2-phenylethyl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of benzonitrile, 4-(1-hydroxy-2-phenylethyl)-.

Scientific Research Applications

Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile
  • 4-hydroxybenzonitrile
  • 4-(1-hydroxy-1-phenylethyl)benzonitrile

Uniqueness

Benzonitrile, 4-(1-hydroxy-2-phenylethyl)- is unique due to the presence of both a hydroxy group and a phenylethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

160059-08-5

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(1-hydroxy-2-phenylethyl)benzonitrile

InChI

InChI=1S/C15H13NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9,15,17H,10H2

InChI Key

NIUNUDOEGPQQJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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